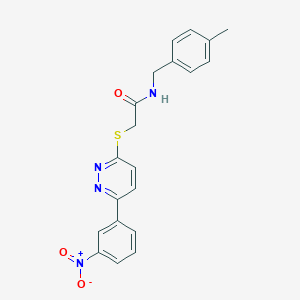

N-(4-methylbenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-14-5-7-15(8-6-14)12-21-19(25)13-28-20-10-9-18(22-23-20)16-3-2-4-17(11-16)24(26)27/h2-11H,12-13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSHOTMYXQABRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylbenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide, a compound with the molecular formula and a molecular weight of 394.45 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyridazine ring which is known for its diverse biological activities. The presence of the nitrophenyl group enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H18N4O3S |

| Molecular Weight | 394.45 g/mol |

| Purity | Typically 95% |

Anticancer Activity

Recent studies indicate that derivatives of pyridazine compounds, including this compound, exhibit significant anticancer properties. Research on similar compounds has shown that they can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated moderate to high cytotoxicity against human cancer cell lines such as TK-10 and HT-29, suggesting that this compound may also possess similar activities .

Antimicrobial Activity

The compound's thioamide functionality may contribute to antimicrobial properties. Compounds containing thio groups have been reported to exhibit antibacterial activity against a range of pathogens. A comparative study showed that certain thioamide derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to the cytotoxic effects observed in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Anticancer Studies : A study demonstrated that certain pyridazine derivatives inhibited cell proliferation in breast cancer models, with IC50 values in the low micromolar range .

- Antimicrobial Evaluations : Research on thioamide derivatives showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-methylbenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is , with a molecular weight of approximately 434.5 g/mol. The compound features a complex structure that includes a pyridazine ring, which contributes to its biological activity.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic pathways can be optimized for yield and purity, which are crucial for pharmacological applications.

Table 1: Summary of Research Findings

Case Studies

Case Study 1: Anticonvulsant Efficacy

In a study examining the anticonvulsant properties of structurally similar compounds, researchers found that modifications at the benzylamide site significantly improved efficacy in animal models. The findings suggest that similar modifications could enhance the activity of this compound.

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory effects of pyridazine derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound could be investigated further for its therapeutic potential in inflammatory diseases.

Preparation Methods

Cyclocondensation of 1,4-Diketones with Hydrazines

A proven route to 3,6-disubstituted pyridazines involves refluxing 1,4-diketones with hydrazine hydrate in ethanol. For example, 3-nitrobenzaldehyde may undergo Stobbe condensation with diethyl succinate to yield ethyl 4-(3-nitrophenyl)-2,5-dioxo-3-pentenoate, which cyclizes with hydrazine to form 6-(3-nitrophenyl)pyridazin-3-ol. Subsequent chlorination using phosphorus oxychloride generates 3-chloro-6-(3-nitrophenyl)pyridazine, a key intermediate for thioether formation.

Palladium-Catalyzed Cross-Coupling for Direct Arylation

Modern approaches employ Suzuki-Miyaura coupling to install the 3-nitrophenyl group post-cyclization. For instance, 3-bromopyridazine reacts with 3-nitrophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dimethoxyethane/water (4:1) at 80°C, achieving 85–92% yields. This method circumvents regioselectivity issues associated with electrophilic nitration of preformed pyridazines.

Formation of the Acetamide Moiety

Schotten-Baumann Acylation

Activation of 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetic acid via oxalyl chloride in dichloromethane generates the corresponding acyl chloride, which reacts with N-(4-methylbenzyl)amine in the presence of aqueous NaHCO₃. This method, adapted from, typically affords 70–75% yield after recrystallization from ethyl acetate/hexane.

Carbodiimide-Mediated Coupling

Coupling the carboxylic acid with N-(4-methylbenzyl)amine using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieves 82% conversion. This approach minimizes racemization and is preferable for acid-sensitive substrates.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 8.92 (s, 1H, pyridazine H5), 8.48–8.42 (m, 2H, ArH), 7.85–7.78 (m, 2H, ArH), 4.51 (s, 2H, SCH₂CO), 4.38 (d, J = 5.6 Hz, 2H, NHCH₂), 2.35 (s, 3H, ArCH₃).

- IR (KBr) : 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 680 cm⁻¹ (C-S).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows ≥98.5% purity with tR = 6.72 min.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methylbenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential substitution, reduction, and condensation reactions. For example:

Substitution : React 3-nitrophenyl pyridazine derivatives with thiol-containing intermediates (e.g., 4-methylbenzyl thiol) under alkaline conditions (e.g., K₂CO₃ in acetone) to form the thioether bond .

Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines, ensuring controlled pH to avoid side reactions .

Condensation : Employ condensing agents (e.g., DCC or EDCI) to couple intermediates with acetamide groups, optimizing solvent polarity (e.g., DMF or THF) for yield improvement .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of thiol) to minimize unreacted starting material .

Q. How can researchers characterize the physicochemical properties of this compound to ensure batch consistency?

- Methodological Answer :

- Hydrogen Bonding : Determine hydrogen bond donor/acceptor counts (e.g., 1 donor, 5 acceptors) using computational tools like MarvinSketch or experimental IR spectroscopy .

- Lipophilicity : Calculate logP values (~2.6) via HPLC retention time correlation or software (e.g., ChemAxon) to predict membrane permeability .

- Polar Surface Area (PSA) : Use topological analysis (87.5 Ų) to assess bioavailability and solubility .

- Validation : Cross-validate with experimental solubility tests in DMSO/PBS buffers and compare with computational predictions .

Q. What spectroscopic techniques are most effective for structural elucidation?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyridazine and nitrophenyl groups) and acetamide methylene (δ 3.8–4.2 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- IR Spectroscopy : Confirm thioether (C–S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 423.08) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Methodological Answer :

- Core Modifications : Synthesize analogs by replacing the 3-nitrophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) substituents to assess kinase inhibition potency .

- Thioacetamide Linker : Replace sulfur with selenium or oxygen to evaluate effects on binding affinity and metabolic stability .

- In Silico Docking : Use AutoDock Vina to model interactions with targets like CK1 kinases, focusing on hydrogen bonding with pyridazine nitrogen .

Q. What strategies can resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardize Assays : Use identical buffer conditions (e.g., 10 mM MgCl₂, pH 7.4) and enzyme sources (e.g., recombinant human CK1ε) across labs .

- Batch Purity : Confirm compound purity (>95%) via HPLC and exclude batches with byproducts (e.g., oxidized thioethers) that may skew results .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers and adjust for variables (e.g., cell line heterogeneity) .

Q. How can computational methods predict metabolic stability and toxicity?

- Methodological Answer :

- Metabolite Prediction : Use Schrödinger’s ADMET Predictor to identify likely Phase I metabolites (e.g., nitro reduction to amine) .

- CYP Inhibition : Screen for interactions with CYP3A4/2D6 using in silico models (e.g., StarDrop) to flag hepatotoxicity risks .

- hERG Binding : Apply QSAR models to estimate hERG channel blockade, prioritizing compounds with predicted IC₅₀ > 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.